ポリ(プロピレングリコール)ジアクリレート

概要

説明

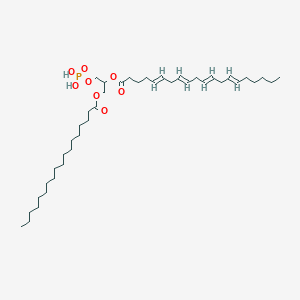

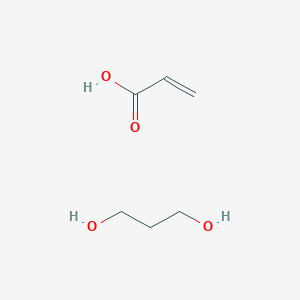

Poly(propylene glycol) diacrylate is a compound with at least two non-conjugated ethylenic double bonds in its molecule . It has a linear formula of H2C=CHCO(OC3H6)nO2CCH=CH2 and a CAS number of 52496-08-9 . It’s a hydrophobic polymer that imparts flexibility and enhances hydrophobic properties .

Synthesis Analysis

PPGDA is synthesized by reacting polypropylene glycol with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 indicates the formation of diacrylate and dimethacrylate .Molecular Structure Analysis

The molecular structure of PPGDA is characterized by the presence of acrylate groups attached to a polypropylene glycol backbone . The acrylate groups are reactive sites that allow PPGDA to participate in polymerization reactions .Chemical Reactions Analysis

PPGDA is used as a crosslinker in the copolymerization of acrylates . The reactivity of PPG towards acrylic acid is more than methacrylic acid, as indicated by the higher rate constant for PPGDA at all temperatures .Physical and Chemical Properties Analysis

PPGDA has a refractive index of n20/D 1.452 and a density of 1.01 g/mL at 25 °C . It contains 100 ppm BHT as an inhibitor and 100 ppm MEHQ as an inhibitor . The ionic concentration and the diffusion constant decrease with the increase in the molecular weight of the monomers .科学的研究の応用

医学研究 組織工学および再生医療

ポリ(プロピレングリコール)ジアクリレート(PPGDA)は、線維化病変や腫瘍の細胞外マトリックス(ECM)を模倣したハイドロゲルの作成に利用されています。 これらのハイドロゲルは、腱や軟骨組織の範囲内の弾性率を示し、組織工学の用途に適しています .

バイオプリンティングおよび血管新生組織構造

PPGDAは、線維芽細胞を含む血管新生組織構造を生成するために、バイオプリンティングにおける熱ゲル化細胞含有インクとして使用されています。 この用途は、再生医療の進歩と研究のための機能的組織モデルの作成に不可欠です .

医薬品送達のための生物活性ハイドロゲル

この材料の特性により、生物活性にすることができる生物活性ハイドロゲルの合成が可能になり、ネイティブな組織環境を模倣した医薬品送達システムとして機能します .

材料科学 イオン伝導率と液晶ブレンド

材料科学では、PPGDAの温度依存性イオン伝導率への影響が、特に液晶混合物とのブレンド時に研究されています。 .

生体医用用途のための機械的特性評価

PPGDA構造の機械的特性は、さまざまな濃度におけるその実現可能性を判断するために特徴付けられており、これは生体医用デバイスやインプラントの設計に不可欠です .

ハイドロゲル合成における接着特性

PPGDAは、骨セメントなどのさまざまな産業および医療の文脈で適用できる特定の接着特性を持つハイドロゲルの合成にも関与しています .

作用機序

Target of Action

Poly(propylene glycol) diacrylate (PPGDA) is a multifunctional acrylate monomer . Its primary targets are the monomers in a polymerization reaction, where it acts as a crosslinker . The crosslinker used in the copolymerization of acrylates are basically compounds with at least two non-conjugated ethylenic double bonds in their molecule .

Mode of Action

PPGDA interacts with its targets (monomers) through a process known as free radical polymerization . This process involves the formation of covalent bonds between the PPGDA and the monomers, resulting in a dense network of polymers . The reactivity of PPG towards acrylic acid is more than methacrylic acid .

Biochemical Pathways

The primary biochemical pathway involved in the action of PPGDA is the polymerization pathway. This pathway involves the reaction of PPGDA with other monomers to form a polymer network . The process is facilitated by a catalyst and results in the formation of diacrylate and dimethacrylate .

Result of Action

The result of PPGDA’s action is the formation of a dense network of polymers with improved properties . These polymers find application in various fields like pharmaceuticals, paints, column packing, optics, polymer additives, ion exchange resins, and rubbers . The interconnected polymer chains participate in the interdiffusion process that occurs during film formation .

Action Environment

The action of PPGDA can be influenced by environmental factors such as temperature and pH. For instance, the solubilization of PPG has been found to be enhanced during a temperature-induced dehydration process . Additionally, the presence of other diacrylate-based co-monomers can drastically accelerate the degradation rates of the resulting polymer network .

Safety and Hazards

将来の方向性

PPGDA has potential applications in a wide range of fields including analytics, sensors, drug delivery, immune engineering, and biotechnology . The ability to tune the degradation rates of PPGDA-based nanoparticles on a range of hours to weeks highlights critical design considerations for enhancing the tunability and utility of PPGDA hydrogel nanoparticles .

生化学分析

Biochemical Properties

Poly(propylene glycol) diacrylate is essentially bioinert . It can interact with various biomolecules when modified. For instance, peptides and proteins can be covalently immobilized into the hydrogel to mediate desired cellular interactions .

Cellular Effects

Poly(propylene glycol) diacrylate-based hydrogels are highly attractive in biomedical and biotechnology fields due to their soft and hydrated properties that can replicate living tissues . They have been used in regenerative engineering applications due to attributes such as the ability to encapsulate cells, control the presentation of bioactive ligands, and manipulate the mechanical properties of the hydrogels .

Molecular Mechanism

The diacrylate/dimethacrylate based on polypropylene glycol were synthesized by reacting with acrylic/methacrylic acid in the presence of a catalyst . The decrease in acid value and the presence of a prominent peak, –C = O stretching, at 1,731 cm −1 showed the formation of diacrylate and dimethacrylate .

Temporal Effects in Laboratory Settings

The study investigated the effect of the molecular weight of three difunctional poly(propylene glycol) diacrylates on the temperature-dependent ionic conductivity of these monomers and their blends with an eutectic nematic liquid crystal mixture (E7) .

Metabolic Pathways

The metabolic pathways of Poly(propylene glycol) diacrylate are not well-studied. A study on Sphingobium sp. strain PW-1 showed that it could assimilate poly(propylene glycol) diacrylates .

特性

IUPAC Name |

propane-1,3-diol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.C3H8O2/c1-2-3(4)5;4-2-1-3-5/h2H,1H2,(H,4,5);4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHCDEYHZPHRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52496-08-9 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular weight of PPGDA affect its properties?

A1: The molecular weight of PPGDA significantly influences its physical and mechanical properties. For instance, increasing the molecular weight of the PPGDA oligomers generally leads to a decrease in the glass transition temperature (Tg) of the cured material. [] This is because longer chains between the acrylate groups enhance flexibility.

Q2: What spectroscopic techniques are used to characterize PPGDA?

A2: Various spectroscopic techniques are employed to characterize PPGDA, including:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and monitor the progress of reactions involving PPGDA, such as crosslinking reactions. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about PPGDA, confirming its chemical composition and the incorporation of specific units. [, ]

Q3: Is PPGDA compatible with other polymers?

A3: PPGDA exhibits compatibility with various polymers, making it suitable for creating interpenetrating polymer networks (IPNs). For example, researchers have successfully synthesized IPNs using PPGDA with poly(ethylene glycol) diacrylate (PEGDA), [] poly(acrylic acid) (PAAc), [] polyurethane (PU), and epoxy (EP). [, ]

Q4: How does PPGDA behave in aqueous environments?

A4: The behavior of PPGDA in water depends on its crosslinking density and the presence of other components in the material. Studies on crosslinked PPGDA networks revealed that the equilibrium swelling values in water are influenced by factors such as crosslinking density and the solubility parameters of the oligomers. []

Q5: What is the role of PPGDA in the development of hydrogels?

A5: PPGDA is often incorporated into hydrogels, particularly those designed for biomedical applications. It can act as a hydrophobic component in combination with hydrophilic polymers. [] By adjusting the concentration of PPGDA, researchers can fine-tune the mechanical properties, swelling behavior, and drug release characteristics of the hydrogels. [, , ]

Q6: Does PPGDA possess any inherent catalytic properties?

A6: While PPGDA itself is not known for inherent catalytic properties, it serves as a building block in synthesizing macromolecular photoinitiators. [, ] These photoinitiators, containing PPGDA segments, play a crucial role in initiating polymerization reactions upon exposure to UV light.

Q7: Have computational methods been used to study PPGDA?

A7: Yes, molecular dynamics (MD) simulations have been employed to investigate PPGDA-based systems. For instance, MD simulations have provided insights into the structural and transport properties of PPGDA-based solid electrolytes for lithium-ion batteries. [, ] These simulations contribute to understanding ion transport mechanisms and optimizing electrolyte performance.

Q8: What are the common applications of PPGDA?

A8: PPGDA finds applications in diverse fields, including:

- Biomaterials: PPGDA is utilized in developing biocompatible hydrogels for drug delivery, [] tissue engineering, [, ] and endovascular embolization. [, , ]

- Microfluidics: PPGDA enables the fabrication of microgels and microstructures using techniques like photolithography. [, ]

- Coatings: PPGDA can be incorporated into coatings to modify their flexibility, hydrophobicity, and other surface properties. [, ]

- Lithium-ion batteries: Research explores the potential of PPGDA-based solid electrolytes for enhancing battery performance. []

Q9: How is PPGDA processed for various applications?

A9: PPGDA can be processed using various techniques, including:

- UV curing: PPGDA readily undergoes photopolymerization upon exposure to UV light, making it suitable for rapid prototyping and 3D printing applications. [, ]

- Emulsion polymerization: This technique is used to create PPGDA-based latexes for coatings and other applications. [, ]

- In situ gelling: PPGDA-based formulations can undergo in situ gelation upon mixing with specific initiators, making them attractive for minimally invasive procedures. [, ]

Q10: What is known about the biocompatibility of PPGDA?

A10: The biocompatibility of PPGDA depends on factors such as molecular weight, crosslinking density, and the presence of other components. While PPGDA itself is generally considered biocompatible, thorough in vitro and in vivo evaluations are crucial to ensure the safety of specific formulations for intended biomedical applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

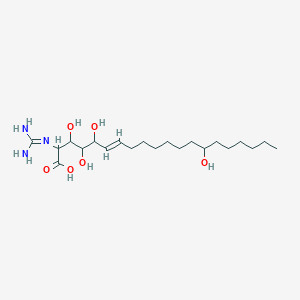

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)